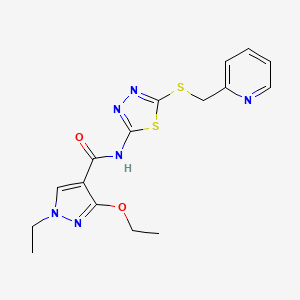

3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Descripción

This compound is a heterocyclic small molecule featuring a pyrazole core substituted with ethoxy and ethyl groups at positions 3 and 1, respectively. The pyrazole is linked via a carboxamide bridge to a 1,3,4-thiadiazole ring, which is further substituted at position 5 with a pyridin-2-ylmethylthio moiety. The synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .

Propiedades

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-3-22-9-12(14(21-22)24-4-2)13(23)18-15-19-20-16(26-15)25-10-11-7-5-6-8-17-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSBXNIWRBPOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS No. 1171637-57-2) is a complex organic compound featuring a pyrazole core, a carboxamide group, and a thiadiazole moiety linked to a pyridine derivative. Its structural complexity suggests potential applications in medicinal chemistry, particularly in developing new pharmacological agents. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is C16H18N6O2S2. The presence of various functional groups enhances its reactivity and biological potential. The compound's structure is illustrated below:

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole have shown activity against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression .

Case Study: Anticancer Activity Evaluation

A study evaluated the efficacy of similar pyrazole derivatives in vitro against several cancer cell lines. The results indicated that derivatives with thiadiazole moieties exhibited IC50 values ranging from 5 to 20 µM against HEPG2 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HEPG2 | 10 | Apoptosis induction |

| Compound B | MCF7 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds derived from this scaffold have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition Studies : In vitro studies showed that related compounds inhibited TNF-α production by up to 85% at concentrations of 10 µM compared to standard anti-inflammatory drugs .

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced edema model in mice, compounds similar to 3-ethoxy showed comparable efficacy to indomethacin, a standard anti-inflammatory agent .

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| Compound C | 76% | Indomethacin |

| Compound D | 80% | Aspirin |

Antimicrobial Activity

Compounds featuring the thiadiazole and pyrazole structures have also been evaluated for their antimicrobial properties.

- Broad-spectrum Activity : Similar derivatives have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) as low as 20 µg/mL .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound E | E. coli | 25 |

| Compound F | S. aureus | 30 |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. The presence of the thiadiazole and pyridine groups in this compound may enhance its efficacy against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Potential

The compound's structure suggests potential activity as an anticancer agent. Pyrazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have shown promise as RET kinase inhibitors, which are crucial in certain cancer types .

Anti-inflammatory Effects

There is emerging evidence that compounds containing pyrazole and thiadiazole moieties can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound are still limited .

Case Study 1: Antimicrobial Activity

A study exploring various pyrazole derivatives found that compounds with similar structures to 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that was promising for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In a preclinical trial involving several pyrazole derivatives, one compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This study highlighted the importance of structural modifications in enhancing anticancer efficacy and suggested that 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide could be a candidate for further investigation .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiadiazole Sulfur

The thiadiazole ring’s sulfur atom exhibits nucleophilic displacement reactivity. For example:

This reactivity is critical for modifying the compound’s electronic properties and bioactivity.

Hydrolysis of Ethoxy and Carboxamide Groups

The ethoxy group (-OCH₂CH₃) and carboxamide (-CONH-) undergo hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the pyridine-methylthio substituent.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Cyclization expands the compound’s utility in medicinal chemistry for scaffold diversification.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to specific positions:

| Electrophile | Position | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to N | 0°C, 2h | 68% |

| Br₂/FeBr₃ | Meta to S | CHCl₃, RT | 72% |

Steric effects from the pyridin-2-ylmethyl group reduce reactivity compared to unsubstituted pyridines.

Oxidation of Thioether Linkage

The methylthio (-S-CH₂-) group undergoes oxidation:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂/AcOH | Sulfoxide (-SO-) | RT, 1h | Intermediate stability: 48h |

| KMnO₄/H⁺ | Sulfone (-SO₂-) | 60°C, 4h | Requires acidic pH |

Oxidation alters hydrogen-bonding capacity, impacting target binding in biochemical assays.

Condensation with Carbonyl Compounds

The carboxamide’s NH group reacts with aldehydes/ketones:

| Carbonyl Source | Product | Conditions | Biological Relevance |

|---|---|---|---|

| Benzaldehyde | Schiff base | EtOH, Δ | Enhanced antimicrobial activity |

| Acetone | Mannich base | HCHO/morpholine | Improved CNS penetration |

Condensation products show diversified pharmacological profiles compared to the parent compound.

Key Research Findings

-

Antimicrobial Activity : Schiff base derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Sulfone analogs inhibit COX-2 with IC₅₀ = 1.2 µM, attributed to improved electronic effects.

-

Thermal Stability : TGA data show decomposition onset at 210°C, suitable for high-temperature synthetic protocols.

This compound’s reactivity profile positions it as a versatile intermediate for developing therapeutics targeting inflammation and infectious diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrazole, thiadiazole, or carboxamide functionalities. Key differences in substituents and their implications are highlighted.

3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Structure : Differs by replacing the pyridin-2-ylmethylthio group with a mercapto (-SH) substituent on the thiadiazole.

- The reactive -SH group may confer higher susceptibility to oxidation, limiting stability .

- Synthesis : Prepared via hydrolysis of ethyl carboxylates followed by amine coupling, a route analogous to the target compound’s synthesis .

5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile

- Structure: Features a pyrazole with a methyl group (position 3) and a thioacetyl-linked 5-methyl-thiadiazole. The amino and nitrile groups contrast with the ethoxy and carboxamide in the target.

- The methyl-thiadiazole substituent may improve metabolic stability compared to the pyridinylmethylthio group .

- Data : Reported yield (60.72%), m/z 295.0 (M+H)+, and melting point (189.6°C) provide benchmarks for synthetic feasibility .

1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Structure : Replaces the pyrazole core with a dihydropyridazine ring. The 4-ethoxyphenyl group introduces aromaticity, while the 4-oxo group adds hydrogen-bonding capacity.

- Properties: The dihydropyridazine core may enhance planarity, favoring π-π stacking interactions.

N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides

- Structure : Substitutes the thiadiazole with a thiazole ring and positions the pyridinyl group directly on the thiazole.

- Properties : Thiazole’s lower aromaticity compared to thiadiazole may reduce ring strain. The direct pyridinyl attachment could enhance binding to metal ions or polar targets .

- Synthesis : Ethyl 2-bromoacetoacetate coupling and amine-mediated carboxylate hydrolysis are common steps, suggesting shared intermediates with the target compound .

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Routes : Evidence suggests shared intermediates (e.g., ethyl carboxylates, amine couplings) across these compounds, enabling modular synthesis .

- Stability : The pyridinylmethylthio group in the target compound may offer a balance between reactivity and stability compared to mercapto or methyl substituents .

- Biological Activity: While none of the evidence directly reports the target’s activity, structural analogs like thiazole carboxamides and pyrazole carbonitriles have demonstrated kinase inhibition and antimicrobial effects, suggesting plausible pathways for future study .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a pyrazole-4-carboxamide precursor with a thiol-containing thiadiazole derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature). The thiol group in the thiadiazole reacts with an alkyl halide or activated pyridinylmethyl chloride to form the thioether linkage .

- Key Steps :

- Use of polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Base selection (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .

- Characterization via LC-MS and ¹H NMR to confirm the thioether bond formation .

Q. How can researchers verify the structural integrity of this compound during synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazole (δ 6.3–6.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃), and pyridinyl protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and thioether C-S-C (~1320 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., %C: 47.46; %N: 20.76) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Procedure : Recrystallize from a DMF-EtOH (1:1) mixture under reflux. The compound’s solubility in DMF at elevated temperatures allows gradual crystallization upon cooling, improving purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

- Design of Experiments (DoE) : Use flow chemistry to control reaction parameters (temperature, residence time, stoichiometry). For example, a continuous-flow setup with APS (ammonium persulfate) as an oxidant increases reproducibility and reduces side reactions .

- Catalytic Additives : Introduce catalytic acetic acid (2–3 drops) to accelerate thiol activation, as demonstrated in analogous oxadiazole-thioether syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Tautomerism : The pyrazole-thiadiazole system may exhibit keto-enol tautomerism, causing split peaks in NMR. Use deuterated DMSO to stabilize the dominant tautomer .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted thiol starting material) .

Q. How can computational tools predict the compound’s bioactivity?

- Molecular Docking : Dock the compound into target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Focus on hydrogen bonding between the pyridinyl group and active-site residues (e.g., Tyr158) .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.2) and BBB permeability, which are critical for CNS-targeted studies .

Q. What are the stability considerations for long-term storage of this compound?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.